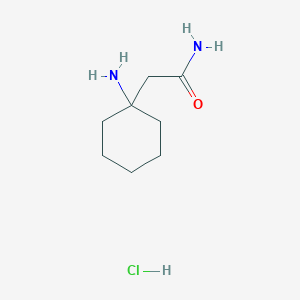
2-(1-Aminocyclohexyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocyclohexyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H16N2O·HCl. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its unique structure, which includes a cyclohexyl ring and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)acetamide hydrochloride typically involves the reaction of cyclohexylamine with chloroacetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or ethanol
Catalysts: No specific catalysts are generally required for this reaction
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality
Purification steps: Including recrystallization or chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions can yield amines or alcohols
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid
Reduction: Cyclohexylmethanol or cyclohexylamine derivatives
Substitution: Various substituted acetamides
Scientific Research Applications
2-(1-Aminocyclohexyl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to receptors: Such as G-protein coupled receptors or ion channels, modulating their activity
Inhibit enzymes: Affecting metabolic pathways and biochemical processes
Alter cellular signaling: Influencing pathways involved in cell growth, differentiation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A precursor in the synthesis of 2-(1-Aminocyclohexyl)acetamide hydrochloride
Cyclohexanone: An oxidation product of cyclohexylamine
Cyclohexylmethanol: A reduction product of cyclohexylamine
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-aminocyclohexyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-7(11)6-8(10)4-2-1-3-5-8;/h1-6,10H2,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJAZHQFDARQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2565409.png)

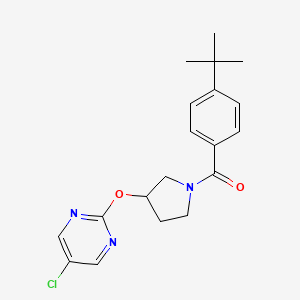
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)

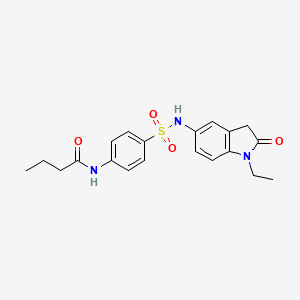
![N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2565422.png)
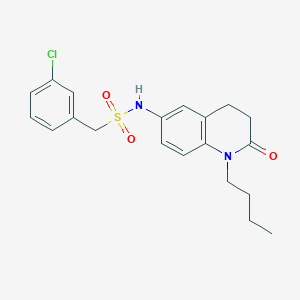
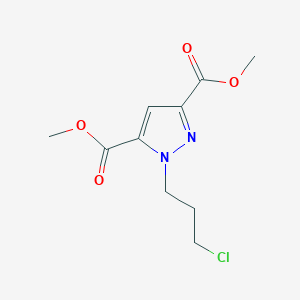
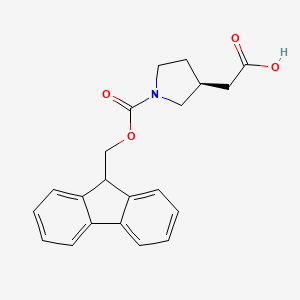
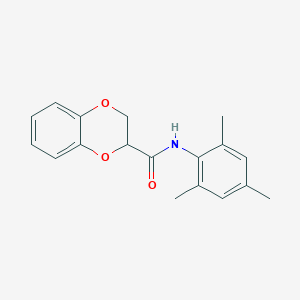
![4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate](/img/structure/B2565430.png)
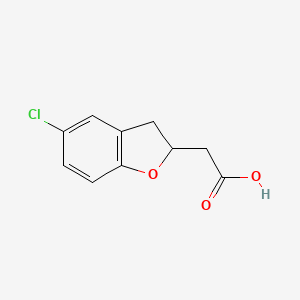
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2565432.png)
